Pingbeimine C
Overview
Description
Pingbeimine C is a steroidal alkaloid compound extracted from the Fritillaria species of medicinal plants. It is known for its pharmacological activities, including anti-inflammatory, antibacterial, and expectorant properties. The compound has a molecular formula of C27H43NO6 and a molecular weight of 477.63 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pingbeimine C can be synthesized through a series of chemical reactions involving esterification, reduction, and oxidation. The specific preparation method can vary depending on the desired yield and purity. One common method involves the esterification of aniline with acetic acid, followed by reduction and oxidation reactions .
Industrial Production Methods: Industrial production of this compound typically involves extraction from the bulbs of Fritillaria ussuriensis. The process includes washing and pulverizing the bulbs, followed by extraction with an alcohol-water solution. The extract is then filtered, and this compound is isolated through recrystallization .
Chemical Reactions Analysis
Types of Reactions: Pingbeimine C undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted into its oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .
Scientific Research Applications
Pingbeimine C has a wide range of scientific research applications, including:
Chemistry: Used as a reference material for analytical methods such as high-performance liquid chromatography.
Biology: Studied for its biological activities, including anti-inflammatory and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects in treating respiratory conditions, such as asthma and bronchitis.
Industry: Utilized in the development of new drugs and as a bioactive compound in various formulations.
Mechanism of Action
Pingbeimine C exerts its effects through multiple molecular targets and pathways. It interacts with specific receptors and enzymes involved in inflammatory and immune responses. The compound’s anti-inflammatory activity is attributed to its ability to inhibit the production of pro-inflammatory cytokines and modulate the activity of immune cells .
Comparison with Similar Compounds
Pingbeimine A: Another steroidal alkaloid from Fritillaria species with similar pharmacological activities.
Peimine: Known for its expectorant and anti-inflammatory properties.
Peiminine: Exhibits similar biological activities and is also derived from Fritillaria species.
Uniqueness: Pingbeimine C is unique due to its specific molecular structure and the distinct pharmacological activities it exhibits. While similar compounds like Pingbeimine A, Peimine, and Peiminine share some properties, this compound’s unique combination of anti-inflammatory, antibacterial, and expectorant effects sets it apart .
Properties
IUPAC Name |
(1S,2S,6S,9S,10S,11R,12S,15S,16S,18S,20S,23R,24S)-10,12,14,16,20-pentahydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43NO6/c1-13-4-5-20-26(3,33)21-15(12-28(20)11-13)16-9-17-22(27(16,34)10-19(21)30)24(32)23(31)18-8-14(29)6-7-25(17,18)2/h13-22,24,29-30,32-34H,4-12H2,1-3H3/t13-,14-,15-,16-,17-,18+,19-,20-,21+,22-,24-,25+,26+,27?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDFCKYSZIORHG-UPVWELEFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3C(CC4(C(C3CN2C1)CC5C4C(C(=O)C6C5(CCC(C6)O)C)O)O)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@]([C@H]3[C@H](CC4([C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4[C@@H](C(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)O)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00926170 | |
Record name | 3,7,14,16,20-Pentahydroxycevan-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00926170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128585-96-6 | |
Record name | Pingbeimine C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128585966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,7,14,16,20-Pentahydroxycevan-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00926170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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